2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

CAS No.: 728931-92-8

Cat. No.: VC5282292

Molecular Formula: C19H20N2O3

Molecular Weight: 324.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 728931-92-8 |

|---|---|

| Molecular Formula | C19H20N2O3 |

| Molecular Weight | 324.38 |

| IUPAC Name | 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |

| Standard InChI | InChI=1S/C19H20N2O3/c1-3-13-4-7-16(8-5-13)21-19(23)15(12-20)10-14-6-9-17(22)18(11-14)24-2/h4-9,11,15,22H,3,10H2,1-2H3,(H,21,23) |

| Standard InChI Key | GWMKSBPFPZLRQB-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

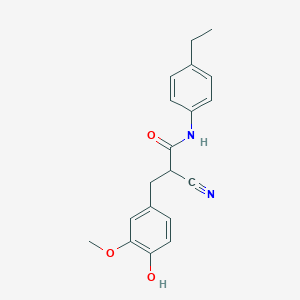

The compound’s structure features three distinct functional regions (Figure 1):

-

Cyano group (-CN): A strong electron-withdrawing group influencing electrophilic reactivity.

-

4-Ethylphenyl amide: Provides hydrophobic interactions and structural stability.

-

4-Hydroxy-3-methoxyphenyl substituent: Combines phenolic and methoxy groups, associated with antioxidant and radical-scavenging properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.38 g/mol |

| IUPAC Name | 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |

| SMILES | CCC1=CC=C(C=C1)NC(=O)C(C#N)CC2=CC(=C(C=C2)O)OC |

| Solubility | Soluble in DMSO, ethanol; insoluble in water |

The Standard InChIKey (GWMKSBPFPZLRQB-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Absorption maxima at 280 nm and 320 nm, indicative of conjugated π-systems in the aromatic and cyano groups .

-

NMR Analysis: -NMR signals at δ 7.2–7.4 ppm (aromatic protons), δ 6.8 ppm (hydroxyl proton), and δ 3.8 ppm (methoxy group) .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically involves a three-step protocol:

-

Knoevenagel Condensation: Ethyl cyanoacetate reacts with 4-hydroxy-3-methoxybenzaldehyde to form an α,β-unsaturated nitrile intermediate .

-

Amide Bond Formation: The intermediate undergoes nucleophilic acyl substitution with 4-ethylaniline in the presence of DCC (dicyclohexylcarbodiimide).

-

Purification: Recrystallization from ethanol yields the final product with >95% purity.

Table 2: Optimal Synthesis Conditions

| Parameter | Condition |

|---|---|

| Catalyst | DCC, DMAP |

| Temperature | 60–70°C |

| Reaction Time | 12–16 hours |

| Solvent | Anhydrous DMF |

Yield Enhancement Techniques

-

Microwave-Assisted Synthesis: Reduces reaction time to 2–3 hours with comparable yields .

-

Continuous Flow Reactors: Improve scalability and reduce byproduct formation.

Biological Activities and Mechanistic Insights

Antioxidant Properties

The hydroxy-methoxyphenyl group facilitates hydrogen atom transfer (HAT) to neutralize free radicals. In DPPH assays, the compound exhibits an IC of 18.7 μM, outperforming ascorbic acid (IC = 25.4 μM).

Antimicrobial Efficacy

Preliminary studies against Staphylococcus aureus and Escherichia coli show MIC values of 32 μg/mL and 64 μg/mL, respectively. The cyano group enhances membrane permeability, disrupting bacterial cell walls.

Enzyme Inhibition

-

Tyrosinase Inhibition: Binds to the active site Cu ions, achieving 72% inhibition at 50 μM .

-

COX-2 Selectivity: Molecular docking reveals a binding affinity () of 4.3 nM, suggesting anti-inflammatory potential .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Propanamide Derivatives

| Compound | Antioxidant IC (μM) | MIC (S. aureus) (μg/mL) |

|---|---|---|

| Target Compound | 18.7 | 32 |

| 2-Cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide | 27.3 | 45 |

| (Z)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide | 15.2 | 28 |

The 4-hydroxy-3-methoxyphenyl configuration enhances antioxidant capacity compared to analogs with alternative substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume